N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine

Description

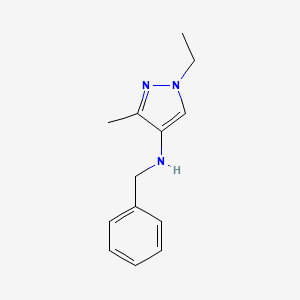

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a benzyl group attached to the amine nitrogen, an ethyl substituent at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-based amines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-1-ethyl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3/c1-3-16-10-13(11(2)15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |

InChI Key |

MFYDRJPIXHKPGL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by methylation and subsequent cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .

Scientific Research Applications

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects : The chlorophenyl group in introduces electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes or receptors) via dipole interactions .

- Heteroaromatic Influence : Pyridine-containing analogs () exhibit distinct electronic profiles due to the nitrogen atom, which could facilitate hydrogen bonding in drug-target interactions .

Critical Analysis of Contradictions and Limitations

- Synthetic Reproducibility : highlights corrections in published data (e.g., author name typos), underscoring the need for rigorous validation of synthetic protocols .

- Data Gaps : The absence of direct biological or crystallographic data for this compound limits conclusive comparisons. Future studies should employ tools like SHELX () for structural elucidation .

Biological Activity

N-Benzyl-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound is characterized by its pyrazole core, which is known for diverse biological activities. The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with benzyl and ethyl groups. The specific structure allows for variations in reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are critical in cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic cancer (MIA PaCa-2) cell lines .

- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and disruption of microtubule assembly, which are critical processes in cancer cell survival and proliferation .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce mTORC1 activity, which plays a role in inflammation regulation . This modulation can lead to increased autophagy, further contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals distinct biological profiles:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-Benzyl-1-methyl-1H-pyrazol-4-amine | Methyl substituted | Moderate anticancer activity | 20.0 |

| N-Benzyl-1-propyl-1H-pyrazol-4-amines | Propyl substituted | Lower cytotoxicity | >50 |

| N-Benzyl-1-(3,5-dimethyl)-1H-pyrazol-4-amines | Dimethyl substituted | Significant antiproliferative effect | 10.0 |

This table illustrates how variations in substitution can significantly influence the biological activity of pyrazole derivatives.

Case Studies

Several case studies have documented the efficacy of N-Benzyl derivatives in preclinical models:

- Breast Cancer Model : In vitro studies demonstrated that N-benzyl pyrazole derivatives induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM, enhancing caspase activity significantly .

- Inflammation Model : In models assessing inflammation, compounds similar to N-Benzyl derivatives showed reduced inflammatory markers and improved outcomes in animal models treated with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.